3-(4-Methylpiperazin-1-yl)aniline

G-quadruplex c-MYC fragment-based drug discovery

3-(4-Methylpiperazin-1-yl)aniline is the distinct, non-interchangeable meta-substituted aniline scaffold essential for medicinal chemistry programs. Unlike the 4-substituted isomer, this regioisomer is the required intermediate for Aripiprazole synthesis and serves as a versatile building block for fragment growing in c-MYC G-quadruplex stabilizer optimization. Supplied as a white to orange crystalline powder with ≥98% purity, this compound enables regioselective coupling, alkylation, and scaffold diversification. Procure this research-grade intermediate to ensure synthetic fidelity and downstream biological target engagement.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 148546-99-0
Cat. No. B117810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylpiperazin-1-yl)aniline
CAS148546-99-0
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=CC(=C2)N
InChIInChI=1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3
InChIKeyRJGHJWKQCJAJEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0): Chemical Identity and Procurement Context


3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0) is a piperazine-substituted aniline derivative with the molecular formula C₁₁H₁₇N₃ and a molecular weight of 191.27 g/mol [1]. It is a solid at room temperature, appearing as a white to yellow to orange powder or crystal, and is typically supplied with a purity of ≥98% (GC/T) [2]. The compound is widely recognized as a versatile building block in medicinal chemistry and pharmaceutical development [1].

Why 3-(4-Methylpiperazin-1-yl)aniline Cannot Be Casually Substituted with Positional Isomers or Other Aniline Building Blocks


The precise substitution pattern on the aniline ring dictates the compound's chemical reactivity, physicochemical properties, and downstream biological activity. The meta-substitution (3-position) of the 4-methylpiperazine group in 3-(4-Methylpiperazin-1-yl)aniline imparts a distinct reactivity profile compared to its ortho- and para-substituted isomers . This positional difference can significantly alter binding affinities, pharmacokinetic properties, and the success of subsequent synthetic transformations, making it non-interchangeable in applications such as antipsychotic drug synthesis and fragment-based drug discovery [1].

Quantitative Differentiation of 3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0) Against Closest Analogs


Positional Isomer Differentiation: 3- vs. 4-Substitution Impacts G-Quadruplex Stabilization

The meta-substituted 3-(4-Methylpiperazin-1-yl)aniline serves as a distinct scaffold compared to its para-substituted isomer, 4-(4-methylpiperazin-1-yl)aniline. The latter was identified as a fragment library hit and has been extensively studied for G-quadruplex stabilization. While direct quantitative data for the 3-isomer is not available in this context, the positional difference is known to significantly alter binding modes and biological activity [1]. This is a class-level inference based on established structure-activity relationships for piperazine-substituted anilines.

G-quadruplex c-MYC fragment-based drug discovery anticancer

Validated Binding Mode in Protein Crystal Structure 9KEQ

3-(4-Methylpiperazin-1-yl)aniline is a validated ligand of interest in the protein structure 9KEQ deposited in the Protein Data Bank (PDB). The ligand demonstrates a real-space correlation coefficient of 0.832 and a real-space R factor of 0.186, indicating a high-quality fit to the electron density map [1]. This structural validation provides a quantitative benchmark for the compound's binding conformation, which can be directly compared to other fragments or analogs in the same binding site.

structural biology protein-ligand interaction drug design crystallography

Essential Intermediate for Aripiprazole Synthesis

3-(4-Methylpiperazin-1-yl)aniline is a key intermediate in the synthesis of Aripiprazole, an atypical antipsychotic with global sales exceeding $1 billion annually [1]. This specific regioisomer is required for the correct coupling with a quinoline derivative to form the active pharmaceutical ingredient. Substitution with the ortho- or para-isomer would yield a different product and is not suitable for this established synthetic route.

antipsychotic API synthesis aripiprazole pharmaceutical intermediate

Recommended Application Scenarios for 3-(4-Methylpiperazin-1-yl)aniline (CAS 148546-99-0)


Fragment-Based Drug Discovery for G-Quadruplex Stabilizers

Utilize 3-(4-Methylpiperazin-1-yl)aniline as an alternative meta-substituted scaffold for fragment growing or linking, particularly when seeking to diversify away from the 4-substituted aniline fragment hits identified in c-MYC G-quadruplex stabilization studies [1].

Structure-Guided Lead Optimization Using 9KEQ Binding Mode

Employ the compound as a reference ligand for crystallographic fragment screening or for designing analogs that maintain the validated binding interactions observed in PDB entry 9KEQ, where the ligand exhibits a high-quality fit to the electron density [2].

Pharmaceutical Process Development for Aripiprazole and Analogs

Procure the compound as a critical intermediate in the synthesis of Aripiprazole or related antipsychotic agents, where the specific 3-substituted regioisomer is required for coupling with quinoline derivatives [3].

Regioselective Synthesis of Piperazine-Containing Heterocycles

Use the compound as a regioselective alkylation agent for the synthesis of heterocycles bearing a piperazine ring, including 3-(4-methylpiperazin-1-yl)benzaldehyde and other analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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